An In-depth Technical Guide to (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS Number: 90776-59-3)
An In-depth Technical Guide to (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS Number: 90776-59-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 90776-59-3. While commonly referred to in commercial listings as beta-Methyl vinyl phosphate (MAP), this name is a misnomer. The correct chemical identity is (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester. This complex molecule is a crucial intermediate in the synthesis of broad-spectrum carbapenem antibiotics, most notably Meropenem.[1][2][3] Carbapenems are a class of β-lactam antibiotics known for their potent activity against a wide range of Gram-positive and Gram-negative bacteria.[4] The high purity and specific stereochemistry of this intermediate are critical for the successful synthesis of the final active pharmaceutical ingredient (API).[3] This guide consolidates available data on its chemical properties, synthesis, and applications in drug development.
Chemical and Physical Properties
The physical and chemical properties of this intermediate are summarized in the table below. The data has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 90776-59-3 | [5] |
| Molecular Formula | C29H27N2O10P | [5] |
| Molecular Weight | 594.51 g/mol | |
| IUPAC Name | (4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
| Synonyms | beta-Methyl vinyl phosphate (MAP), p-Nitrobenzyl (4R,5S,6S)-3-(diphenyloxy)phosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | [2][5] |
| Appearance | White or off-white powder | [2] |
| Melting Point | 125-126 °C | [6] |
| Boiling Point | 722.4 °C at 760 mmHg (Predicted) | |
| Density | 1.47 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water. Soluble in Chloroform (Slightly), Methanol (Slightly). | [7] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere, Sealed in dry, 2-8°C | [8] |
Experimental Protocols
Detailed experimental procedures are critical for the successful application of this intermediate in research and development. Below are protocols for its synthesis and its subsequent use in the synthesis of a Meropenem precursor, based on patent literature.
Synthesis of (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (CAS 90776-59-3)[7]
Materials:
-
(3S,4R)-3-[(lR)-l-hydroxyethyl] -4-[(lR)-l-methyl-3-diazo-4- [(4- nitrobenzyl)oxy]-2,4-dioxobutyl]azetidin-2-one (Compound IX) (40g, 0.102mol)
-
Ethyl acetate (200ml)
-
Petroleum ether (100ml)
-
Water (500ml)
Procedure:
-
A mixture of Compound (IX) (40g, 0.102mol) and ethyl acetate (200ml) is added to a flask equipped with a reflux cooler.
-
The mixture is heated to 60°C under stirring.
-
The reaction is monitored until completion.
-
A large number of white crystals are precipitated from the reaction mixture.
-
Petroleum ether (300 mL) and 3.5% aqueous sodium dihydrogen phosphate (300 mL) are added to the mixture and the crystals are washed by stirring.[8]
-
After filtration, the filter cake is washed with petroleum ether (100ml) and water (500ml) respectively.
-
The resulting product is dried to obtain PNB (4R,5S,6S)-3-(diphenoxy)phosphoryloxy-6-[(lR)-l-hydroxyethyl]-4-methyl-7-oxo-l-azabicyclo[8][9]hept-2-ene-2-carboxylate (49.3g, yield: 81%; purity: 98%).
Use in the Synthesis of a Protected Meropenem Intermediate[10]
Materials:
-
(4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (50 g)
-
Acetonitrile (500 mL)
-
(2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (33 g)
-
N-diisopropylethylamine (14 g)
-
Phosphate buffer solution
-
Ethyl acetate
-
Water
Procedure:
-
A solution of (4R,5R,6S)-3-[(diphenoxyphosphoryloxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester (50 g) in acetonitrile (500 mL) is prepared.
-
(2S,4S)-1-p-nitrobenzyloxycarbonyl-2-dimethylaminocarbonylamino-4-mercaptopyrrolidine (33 g) and N-diisopropylethylamine (14 g) are added to the solution at -15°C and stirred.
-
After the reaction is complete, the reaction mixture is quenched in a phosphate buffer solution.
-
The product is extracted into ethyl acetate and washed with water.
-
The organic layer is then subjected to further processing, such as carbon treatment and evaporation under vacuum, to yield a thick paste of the protected Meropenem intermediate.
Synthesis and Application Workflow
The role of CAS 90776-59-3 as a key intermediate is best visualized through a workflow diagram. The following diagrams illustrate the synthesis of the intermediate and its subsequent conversion to a protected Meropenem precursor.
Caption: Synthesis workflow for CAS 90776-59-3.
Caption: Workflow for the synthesis of a protected Meropenem precursor.
Mechanism of Action of the Final Product (Carbapenems)
While the intermediate itself does not have a direct biological signaling pathway, it is a critical building block for carbapenem antibiotics. The ultimate mechanism of action of these antibiotics is the inhibition of bacterial cell wall synthesis.[4] Carbapenems covalently bind to and inactivate penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.[4]
Caption: Mechanism of action of carbapenem antibiotics.
Safety and Handling
The compound is classified as harmful if swallowed and may cause an allergic skin reaction.[7] Standard laboratory safety precautions should be observed, including the use of personal protective equipment such as gloves and safety glasses.[7] It should be handled in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
The compound with CAS number 90776-59-3, correctly identified as (4R,5R,6S)-3-(diphenoxyphosphoryloxy)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid (4-nitrophenyl)methyl ester, is a vital intermediate in the pharmaceutical industry. Its primary application lies in the synthesis of potent carbapenem antibiotics like Meropenem. A thorough understanding of its chemical properties, along with established experimental protocols for its synthesis and use, is essential for researchers and drug development professionals working in the field of antibacterial drug discovery and production. The information compiled in this guide serves as a valuable technical resource to support these endeavors.
References
- 1. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 2. (4R,5R,6S)-4-Nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-((… [cymitquimica.com]
- 3. 4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenylphosphono)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | 90776-59-3 | TCI EUROPE N.V. [tcichemicals.com]
- 4. (4-Nitrophenyl)methyl (4R,5R,6S)-3-Diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate [lgcstandards.com]
- 5. manusaktteva.com [manusaktteva.com]
- 6. WO2007104219A1 - A process for the preparation of the intermediate of β-methyl carbapenem - Google Patents [patents.google.com]
- 7. CN101962383A - Synthesis method of meropenem - Google Patents [patents.google.com]
- 8. WO2012062035A1 - Synthesis method for meropenem - Google Patents [patents.google.com]
- 9. US8148520B2 - Process for the preparation of beta-lactam antibiotic meropenem trihydrate - Google Patents [patents.google.com]
